N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. The compound features a unique combination of a furan ring and a pyridine moiety, which are known for their biological activities. The compound's structure suggests it may interact with various biological targets, making it a candidate for further research in drug development.
This compound can be classified as an imidazolidine derivative due to the presence of the imidazolidine ring in its structure. It falls within the category of heterocyclic compounds, which are characterized by rings containing atoms other than carbon, such as nitrogen and sulfur.
The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step synthetic routes that include the formation of the imidazolidine ring and the introduction of functional groups like methylsulfonyl and carboxamide.
The molecular structure can be represented using various notations:
CC(=O)N1C(=O)N(C1)C(S(=O)(=O)C)Cc2ccncc2C1=C(C=C1)CInChI=1S/C15H18N2O2/c1-9(18)16-14(17)19-10(20)12(13(16)21)15(22)11-7-8-23-12/h7-8H,9H2,1H3,(H,17,19)(H,20,21)(H,22)/t12-/m0/s1The compound has a predicted logP value indicating its lipophilicity, which is crucial for understanding its absorption and distribution in biological systems.
The compound is expected to participate in various chemical reactions due to its functional groups:
Understanding these reactions requires knowledge of reaction conditions such as temperature, solvent choice, and catalysts that might influence yield and selectivity.
The mechanism of action for N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is hypothesized to involve interaction with specific biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures often exhibit inhibition of key enzymes involved in metabolic pathways or act as modulators of receptor activity.
The compound's stability under various conditions (pH, temperature) needs to be assessed through experimental studies. Its solubility profile in different solvents can also provide insights into its potential applications.
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide has potential applications in:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: